
5-OH-VPA-d7; 5-Hydroxy-2-(propyl-d7)pentanoic Acid; 2-(Propyl-d7)-5-hydroxypentanoic Acid Sodium Salt; 2-n-(Propyl-d7)-5-hydroxypentanoic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(propyl-d7)pentanoic Acid, also known as 5-OH-VPA-d7, is a deuterium-labelled metabolite of Valproic Acid. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The deuterium labelling allows for more precise tracking and analysis in metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(propyl-d7)pentanoic Acid involves the deuterium labelling of Valproic Acid. The unlabelled version, 5-Hydroxy Valproic Acid, is produced through the metabolism of Valproic Acid via the enzyme CYP4B1 . The specific synthetic routes and reaction conditions for the deuterium-labelled version are proprietary and not widely published.
Industrial Production Methods
Industrial production methods for 5-Hydroxy-2-(propyl-d7)pentanoic Acid are not extensively documented. it is likely that the production involves advanced chemical synthesis techniques and stringent quality control measures to ensure the purity and consistency of the deuterium labelling .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-(propyl-d7)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions may involve reagents such as halides or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-Hydroxy-2-(propyl-d7)pentanoic Acid is used in various scientific research applications, including:
Chemistry: As a labelled compound, it is used in metabolic studies to track the pathways and transformations of Valproic Acid.
Biology: It helps in understanding the metabolic processes and interactions of Valproic Acid in biological systems.
Medicine: The compound is used in pharmacokinetic studies to investigate the distribution, metabolism, and excretion of Valproic Acid.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-(propyl-d7)pentanoic Acid is related to its parent compound, Valproic Acid. Valproic Acid is known to inhibit histone deacetylases (HDACs), leading to the hyperacetylation of histones and changes in gene expression. This inhibition can affect various molecular targets and pathways, including those involved in tumor growth and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy Valproic Acid
- 4-Hydroxy Valproic Acid
- 3-Keto Valproic Acid Sodium Salt
- Valproic Acid β-D-Glucuronide
Uniqueness
5-Hydroxy-2-(propyl-d7)pentanoic Acid is unique due to its deuterium labelling, which allows for more precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where accurate measurement of metabolic pathways is crucial .
Propiedades
Fórmula molecular |
C8H15NaO3 |
|---|---|
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
sodium;3,3,4,4,5,5,5-heptadeuterio-2-(3-hydroxypropyl)pentanoate |
InChI |
InChI=1S/C8H16O3.Na/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1/i1D3,2D2,4D2; |
Clave InChI |
CSZWWXWOLIYBAB-MDVNJVHASA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCO)C(=O)[O-].[Na+] |
SMILES canónico |
CCCC(CCCO)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)


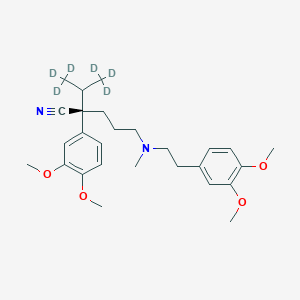

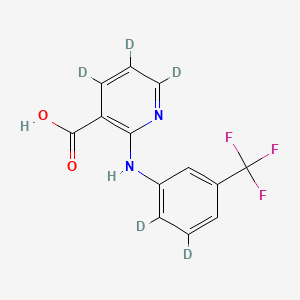
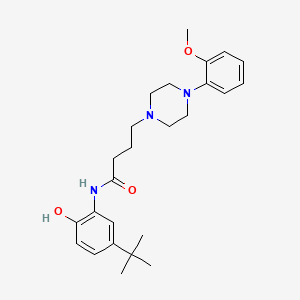
![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
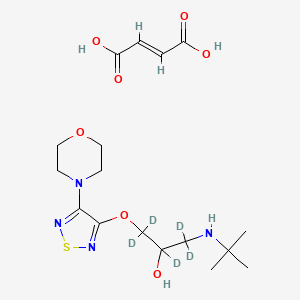
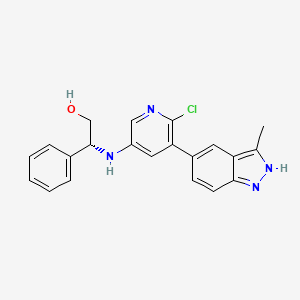
![5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B12418079.png)
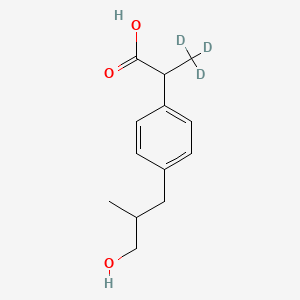

![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
